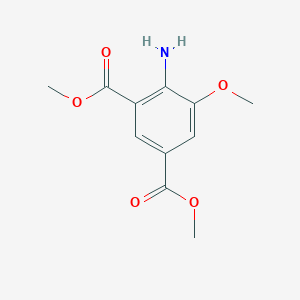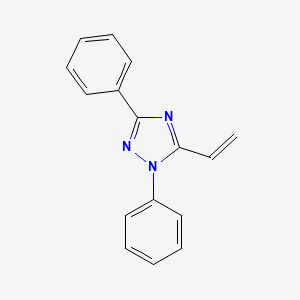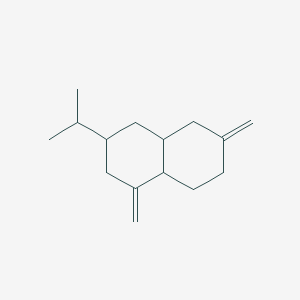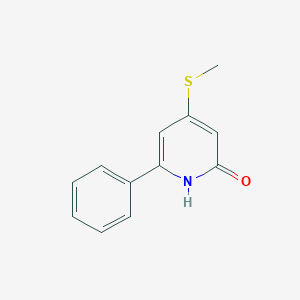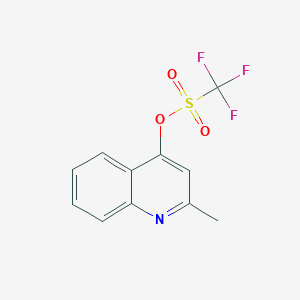![molecular formula C24H42S4 B14297175 1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene CAS No. 112347-75-8](/img/structure/B14297175.png)
1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene is an organic compound characterized by the presence of two tert-butylsulfanyl groups attached to a benzene ring through methylene bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene typically involves the reaction of 1,4-bis(chloromethyl)benzene with tert-butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by tert-butylsulfanyl groups.
Reaction Conditions:
Reactants: 1,4-bis(chloromethyl)benzene, tert-butylthiol
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methylene bridges can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene involves its interaction with molecular targets through its sulfur atoms. The tert-butylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and stability. The methylene bridges provide flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis[bis(tert-butylsulfanyl)methyl]benzene
- 1,4-Bis[(butylsulfanyl)methyl]benzene
- 1,2-Bis[(tert-butylsulfanyl)methyl]benzene
Comparison
1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene is unique due to its symmetrical structure and the presence of two tert-butylsulfanyl groups This structural feature imparts distinct chemical and physical properties compared to similar compounds
Propiedades
Número CAS |
112347-75-8 |
|---|---|
Fórmula molecular |
C24H42S4 |
Peso molecular |
458.9 g/mol |
Nombre IUPAC |
1,4-bis[bis(tert-butylsulfanyl)methyl]benzene |
InChI |
InChI=1S/C24H42S4/c1-21(2,3)25-19(26-22(4,5)6)17-13-15-18(16-14-17)20(27-23(7,8)9)28-24(10,11)12/h13-16,19-20H,1-12H3 |
Clave InChI |
XSZXYABOAPOJHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC(C1=CC=C(C=C1)C(SC(C)(C)C)SC(C)(C)C)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14297093.png)

![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)
![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)
![1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14297114.png)
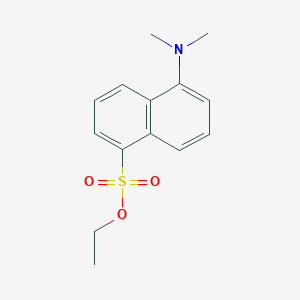
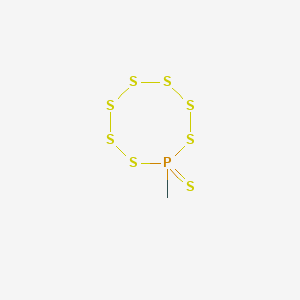
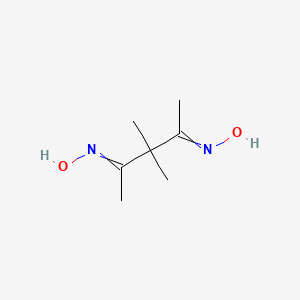
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
